![molecular formula C26H22N2O B1604652 5-Acetyl-2-tritylamino pyridine CAS No. 49647-11-2](/img/structure/B1604652.png)
5-Acetyl-2-tritylamino pyridine
Overview
Description
5-Acetyl-2-tritylamino pyridine is a chemical compound with the molecular formula C26H22N2O . It has a molecular weight of 378.47 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Acetyl-2-tritylamino pyridine is 1S/C26H22N2O/c1-20(29)21-17-18-25(27-19-21)28-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19H,1H3,(H,27,28) .Physical And Chemical Properties Analysis
5-Acetyl-2-tritylamino pyridine is a white to yellow solid at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
One study involves the synthesis of new compounds related to 5-Acetyl-2-tritylamino pyridine, such as 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, and their subsequent reactions to produce pyrimidinones and triazinones. These compounds were tested for their antimicrobial activities, indicating the potential of 5-Acetyl-2-tritylamino pyridine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Catalytic Applications and Chemical Synthesis
A study demonstrated the use of acetic anhydride–pyridine over basic alumina to carry out acetylations of hydroxy, thiol, and amino groups in solvent-free conditions under microwave irradiation. This method, potentially involving 5-Acetyl-2-tritylamino pyridine as a substrate or derivative, showcases its relevance in facilitating selective acetylations, highlighting its utility in synthetic organic chemistry (Paul, Nanda, Gupta, & Loupy, 2002).
Molecular Docking and Theoretical Studies
Another research focused on the conformational, molecular docking, and vibrational spectral analysis of 2-acetylamino-5-bromo-6-methylpyridine, a compound structurally similar to 5-Acetyl-2-tritylamino pyridine. This study utilized experimental and theoretical methods to investigate the bioactivity of the molecule, hinting at the broader implications of studying 5-Acetyl-2-tritylamino pyridine derivatives for understanding molecular interactions and reactivity, as well as their potential anticancer activity (Premkumar, Rekha, Asath, Mathavan, & Franklin Benial, 2016).
Luminescent Materials
Research into the preparation of complexes using pyridine-triazole ligands with a pendant acetyl group, akin to functionalities seen in 5-Acetyl-2-tritylamino pyridine, has led to the development of luminescent rhenium(I) dimeric species. Such studies illustrate the compound's potential in creating new materials with desirable luminescent properties for applications in sensing, imaging, and electronic devices (Boulay, Seridi, Zedde, Ladeira, Picard, Maron, & Benoist, 2010).
Safety and Hazards
properties
IUPAC Name |
1-[6-(tritylamino)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-20(29)21-17-18-25(27-19-21)28-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19H,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUMLJTXYCMQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649695 | |
Record name | 1-{6-[(Triphenylmethyl)amino]pyridin-3-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-tritylamino pyridine | |
CAS RN |
49647-11-2 | |
Record name | 1-{6-[(Triphenylmethyl)amino]pyridin-3-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49647-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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